1-Boc-1,3-bis(4-nitrophenethyl)urea

Description

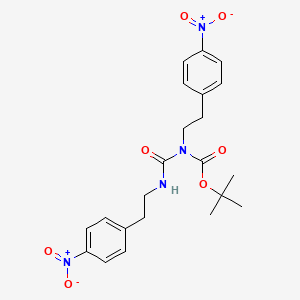

1-Boc-1,3-bis(4-nitrophenethyl)urea is a synthetic urea derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and two 4-nitrophenethyl substituents. Its molecular formula is C₂₃H₂₈N₄O₇, with a molecular weight of 488.49 g/mol. The Boc group enhances steric protection and acid-labile stability during synthetic processes, while the electron-withdrawing nitro groups on the phenethyl moieties influence electronic properties and reactivity.

Properties

Molecular Formula |

C22H26N4O7 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

tert-butyl N-[2-(4-nitrophenyl)ethyl]-N-[2-(4-nitrophenyl)ethylcarbamoyl]carbamate |

InChI |

InChI=1S/C22H26N4O7/c1-22(2,3)33-21(28)24(15-13-17-6-10-19(11-7-17)26(31)32)20(27)23-14-12-16-4-8-18(9-5-16)25(29)30/h4-11H,12-15H2,1-3H3,(H,23,27) |

InChI Key |

KTEIPTZTFUIZQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Boc-1,3-bis(4-nitrophenethyl)urea typically involves the reaction of 1,3-bis(4-nitrophenethyl)urea with tert-butoxycarbonyl (Boc) anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain high purity.

Chemical Reactions Analysis

1-Boc-1,3-bis(4-nitrophenethyl)urea undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-1,3-bis(4-nitrophenethyl)urea is utilized in a variety of scientific research fields:

Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.

Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.

Medicine: Research involving this compound includes drug development and the study of potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Boc-1,3-bis(4-nitrophenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups in the compound can participate in redox reactions, altering the activity of target proteins and pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Urea Derivatives

Structural and Functional Comparisons

Below is a comparative analysis of 1-Boc-1,3-bis(4-nitrophenethyl)urea with three structurally related urea derivatives:

Key Observations:

Substituent Effects on Reactivity: The Boc group in this compound provides steric protection and acid sensitivity, unlike the ethyl groups in 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, which enhance metal coordination .

Biological Activity :

- 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, with enhanced efficacy when complexed with Cu²⁺ or Zn²⁺ ions .

- The Boc derivative’s biological activity remains underexplored, but its bulkier structure may reduce bioavailability compared to the diethyl analog.

Solubility and Synthetic Utility :

- 1-Benzyl-3-(4-nitrophenyl)urea (molecular weight 271.27) has lower solubility in aqueous media due to its compact aromatic structure, limiting its utility in biological assays .

- The Boc derivative’s higher molecular weight (488.49) and nitro groups may improve crystallinity for X-ray studies but complicate chromatographic purification.

Biological Activity

1-Boc-1,3-bis(4-nitrophenethyl)urea is a synthetic compound with significant potential in biochemical and medicinal research. Its structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and two nitrophenethyl moieties, suggests diverse biological activities, particularly in enzyme interactions and therapeutic applications.

- Molecular Formula : C22H26N4O7

- Molecular Weight : 458.5 g/mol

- Structure : The compound features a urea linkage with two 4-nitrophenethyl groups, which are known to influence biological interactions through their electron-withdrawing properties.

This compound interacts with various molecular targets, primarily enzymes and receptors. The nitro groups may participate in redox reactions, potentially altering the activity of target proteins. This interaction can lead to modulation of biochemical pathways relevant to drug development and therapeutic interventions.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.

- Anticancer Properties : Preliminary research suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cell lines.

- Biochemical Assays : It is utilized as a probe in biochemical assays to study enzyme interactions and protein binding dynamics .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Biochemical Probing | Used to study enzyme interactions |

Case Study: Anticancer Activity

In a study examining the effects of this compound on various cancer cell lines, it was observed that the compound exhibited significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. This finding highlights the compound's potential as a lead in anticancer drug development .

Case Study: Enzyme Interaction

A detailed investigation into the enzyme inhibitory effects of this compound demonstrated its ability to inhibit specific kinases involved in signal transduction pathways. This inhibition was shown to alter downstream signaling events, suggesting therapeutic implications for diseases characterized by aberrant kinase activity .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Potential Applications |

|---|---|---|

| 1,3-bis(4-nitrophenethyl)urea | Lacks Boc group; more reactive | General synthesis |

| 1-Boc-1,3-bis(4-aminophenethyl)urea | Contains amino groups; different reactivity | Drug development |

| 1-Boc-1,3-bis(4-methoxyphenethyl)urea | Methoxy groups influence solubility | Material science |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.